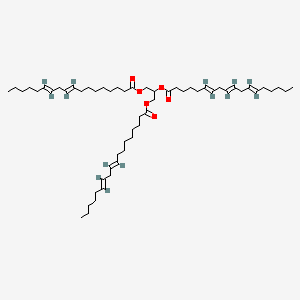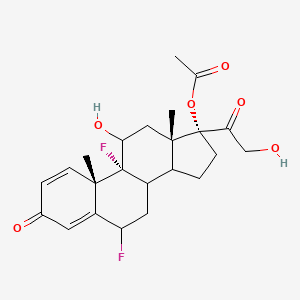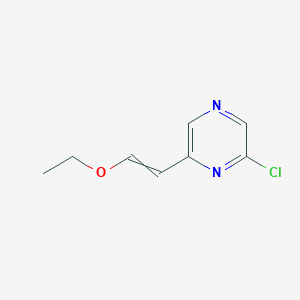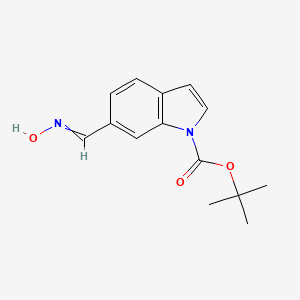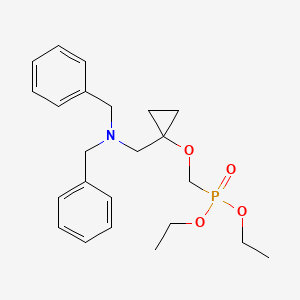![molecular formula C26H32F2O7 B14793378 [2-[(8S,9S,12R,13S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B14793378.png)
[2-[(8S,9S,12R,13S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluocinonide is a potent glucocorticoid steroid used topically as an anti-inflammatory agent for the treatment of various skin disorders such as eczema, psoriasis, and seborrhoeic dermatitis . It is known for its ability to relieve itching, redness, dryness, crusting, scaling, inflammation, and discomfort associated with these conditions . Fluocinonide is available in various forms, including creams, gels, ointments, and solutions .
準備方法
Synthetic Routes and Reaction Conditions: Fluocinonide is synthesized through a multi-step chemical process. The synthesis typically involves the fluorination of a corticosteroid precursor, followed by acetylation and cyclization reactions to form the final compound . The reaction conditions often require the use of specific reagents and catalysts to achieve the desired chemical transformations.
Industrial Production Methods: In industrial settings, the production of fluocinonide involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .
化学反応の分析
Types of Reactions: Fluocinonide undergoes various chemical reactions, including:
Oxidation: Fluocinonide can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in fluocinonide.
Substitution: Fluocinonide can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学的研究の応用
Fluocinonide has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in analytical chemistry for studying glucocorticoid activity.
Biology: Employed in cell culture studies to investigate the effects of glucocorticoids on cellular processes.
Medicine: Widely used in dermatology for treating inflammatory skin conditions. It is also studied for its potential effects on immune response modulation.
Industry: Utilized in the formulation of topical medications and skincare products
作用機序
Fluocinonide exerts its effects by binding to the cytosolic glucocorticoid receptor. After binding, the receptor-ligand complex translocates into the cell nucleus, where it interacts with glucocorticoid response elements (GRE) in the promoter region of target genes . This interaction leads to the modulation of gene expression, resulting in the suppression of pro-inflammatory genes and the activation of anti-inflammatory genes . Additionally, fluocinonide inhibits the release of endogenous chemical mediators of inflammation, such as kinins, histamine, and prostaglandins .
類似化合物との比較
Clobetasol Propionate: Another potent topical corticosteroid used for similar skin conditions.
Halobetasol Propionate: Known for its high potency and used in the treatment of severe inflammatory skin disorders.
Betamethasone Dipropionate: A corticosteroid with anti-inflammatory and immunosuppressive properties.
Comparison: Fluocinonide is unique due to its specific chemical structure, which includes fluorination and acetylation, contributing to its high potency and efficacy . Compared to clobetasol propionate and halobetasol propionate, fluocinonide has a slightly different mechanism of action and pharmacokinetic profile, making it suitable for specific clinical applications .
特性
分子式 |
C26H32F2O7 |
|---|---|
分子量 |
494.5 g/mol |
IUPAC名 |
[2-[(8S,9S,12R,13S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C26H32F2O7/c1-13(29)33-12-20(32)26-21(34-22(2,3)35-26)10-15-16-9-18(27)17-8-14(30)6-7-23(17,4)25(16,28)19(31)11-24(15,26)5/h6-8,15-16,18-19,21,31H,9-12H2,1-5H3/t15?,16?,18?,19?,21?,23-,24-,25-,26+/m0/s1 |
InChIキー |
WJOHZNCJWYWUJD-TZJZJYRUSA-N |
異性体SMILES |
CC(=O)OCC(=O)[C@@]12C(CC3[C@@]1(CC([C@]4(C3CC(C5=CC(=O)C=C[C@@]54C)F)F)O)C)OC(O2)(C)C |
正規SMILES |
CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)C=CC54C)F)F)O)C)OC(O2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl (3S)-3-{4-[7-(tert-butylcarbamoyl)-2H-indazol-2-yl]phenyl}piperidine-1-carboxylate](/img/structure/B14793304.png)
![6-[5-(7-bromo-9,9-difluorofluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane;hydrochloride](/img/structure/B14793310.png)
![7-(2-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)-2-oxoethoxy)-4,8-dimethyl-2H-chromen-2-one](/img/structure/B14793320.png)
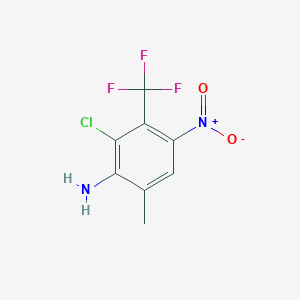
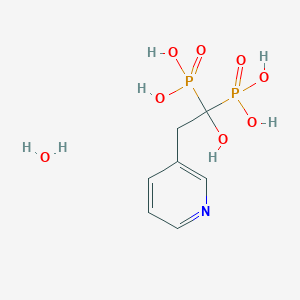
![2-Amino-3-(methoxymethyl)-6,7-dihydrobenzo[c]pyrazolo[1,2-a][1,2]diazepin-1(5H)-one](/img/structure/B14793336.png)
![rel-Ethyl (2R,3aR,6aR)-1,5-dibenzyl-6-oxooctahydropyrrolo[3,4-b]pyrrole-2-carboxylate](/img/structure/B14793350.png)
